molecular formula C7H12BNO3 B13349064 (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid

(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid

Cat. No.: B13349064
M. Wt: 168.99 g/mol
InChI Key: OTUCXQZBIRMADH-UHFFFAOYSA-N
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Description

(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with an ethyl(methyl)amino group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid typically involves the formation of the furan ring followed by the introduction of the boronic acid group. One common method is the hydroboration of an appropriate furan derivative. The reaction conditions often involve the use of borane reagents under mild conditions to ensure the stability of the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, tetrahydrofuran derivatives, and various substituted furan compounds .

Properties

Molecular Formula

C7H12BNO3

Molecular Weight

168.99 g/mol

IUPAC Name

[4-[ethyl(methyl)amino]furan-2-yl]boronic acid

InChI

InChI=1S/C7H12BNO3/c1-3-9(2)6-4-7(8(10)11)12-5-6/h4-5,10-11H,3H2,1-2H3

InChI Key

OTUCXQZBIRMADH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N(C)CC)(O)O

Origin of Product

United States

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